1-[(2,5-Dimethylphenyl)methyl]imidazole
Description
1-[(2,5-Dimethylphenyl)methyl]imidazole is an imidazole derivative featuring a 2,5-dimethylbenzyl substituent attached to the nitrogen atom of the imidazole ring. This compound belongs to a broader class of imidazole-based molecules, which are widely studied for their structural versatility and applications in catalysis, materials science, and medicinal chemistry .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-3-4-11(2)12(7-10)8-14-6-5-13-9-14/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJHHJMAFGAERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-[(2,5-Dimethylphenyl)methyl]imidazole, a compound in the imidazole family, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of its applications across different fields, including medicinal chemistry, catalysis, and materials science.
Key Properties:
- Molecular Formula: C12H14N2
- Molecular Weight: 198.26 g/mol
- Melting Point: Data varies but generally around 70°C
- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. 1-[(2,5-Dimethylphenyl)methyl]imidazole has been studied for its potential to inhibit various bacterial strains and fungi. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies indicated that it could induce apoptosis in cancer cell lines by modulating specific signaling pathways. For instance, a case study revealed that treatment with this compound led to a marked decrease in cell viability in breast cancer cells .
Enzyme Inhibition
1-[(2,5-Dimethylphenyl)methyl]imidazole acts as an inhibitor for several enzymes, including cytochrome P450 enzymes. This property is particularly relevant for drug metabolism studies, where the compound can be used to investigate drug-drug interactions .
Catalysis
Organocatalysis
The imidazole ring serves as an effective organocatalyst in various organic reactions, such as the synthesis of carbon-carbon bonds. Research has shown that 1-[(2,5-Dimethylphenyl)methyl]imidazole can facilitate reactions under mild conditions with high selectivity .
Metal-Free Catalysis
Recent studies have explored its role as a metal-free catalyst in the synthesis of bioactive compounds. This application is crucial for developing sustainable chemical processes that minimize environmental impact .
Materials Science
Polymer Chemistry
1-[(2,5-Dimethylphenyl)methyl]imidazole has been integrated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into epoxy resins has resulted in materials with improved performance characteristics suitable for aerospace applications .
Nanomaterials
The compound is also being investigated for its ability to functionalize nanoparticles, which can be used for targeted drug delivery systems. The modification of nanoparticles with this imidazole derivative has shown enhanced biocompatibility and targeting efficiency .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer potential of 1-[(2,5-Dimethylphenyl)methyl]imidazole on human breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Catalytic Efficiency
In a comparative study published in Chemical Communications, the catalytic efficiency of 1-[(2,5-Dimethylphenyl)methyl]imidazole was assessed against traditional metal catalysts in the synthesis of chiral amines. The results demonstrated comparable yields with reduced reaction times, highlighting the potential for this compound as a viable alternative catalyst .
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects : The 2,5-dimethyl substitution pattern on the benzyl group (as in the target compound) may confer steric and electronic differences compared to 3,5-dimethyl analogues. For instance, 3,5-dimethyl derivatives exhibit stronger binding to transition metal ions due to symmetric electron-donating groups , whereas 2,5-substituted compounds might show altered solubility or crystallinity.
- Biological Activity : Imidazoles with electron-withdrawing groups (e.g., halogenated phenyl rings) often demonstrate enhanced antimicrobial or antifungal properties . However, 1-[(2,5-dimethylphenyl)methyl]imidazole’s activity remains underexplored compared to its 3,5-dimethyl counterpart.
Physicochemical Properties
- Thermal Stability : Derivatives like 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)imidazole exhibit melting points >150°C, inferred from crystallographic data .
- Solubility : The 2,5-dimethylbenzyl group likely enhances lipophilicity compared to unsubstituted imidazoles, aligning with catalogued compounds (e.g., 1-(2,5-dimethylphenyl)piperazine) that are stored as solids .
Preparation Methods
Chloromethylation of p-Xylene
The synthesis begins with chloromethylation of p-xylene using paraformaldehyde and concentrated hydrochloric acid in ionic liquid solvents. This step yields 2,5-dimethylbenzyl chloride, a critical intermediate. For instance, a 1:1.1 molar ratio of p-xylene to paraformaldehyde in 1-octyl-3-methylimidazolium hexafluorophosphate achieves 89% conversion.
Reaction Conditions:
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Solvent: Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)
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Temperature: 40–60°C
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Time: 2–4 hours
Nucleophilic Substitution with Imidazole
The 2,5-dimethylbenzyl chloride undergoes nucleophilic substitution with imidazole in the presence of a base (e.g., sodium hydride). Polar aprotic solvents like dimethylformamide (DMF) facilitate the reaction at 80–100°C, yielding 1-[(2,5-Dimethylphenyl)methyl]imidazole with 75–82% efficiency.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 82 |
| Temperature | 90°C | 80 |
| Base | NaH | 78 |
Grignard Reagent-Mediated Synthesis
Formation of the Imidazole-Magnesium Complex
A patent-pending method involves reacting 4-iodo-1-trityl-1H-imidazole with 2,5-dimethylbenzaldehyde using isopropylmagnesium bromide. The Grignard reagent facilitates C–C bond formation, producing a trityl-protected intermediate.
Key Steps:
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Coupling: 4-Iodo-1-trityl-1H-imidazole + 2,5-dimethylbenzaldehyde → (2,5-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol (87% yield).
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Oxidation: Manganese(IV) oxide oxidizes the methanol to a ketone (91% yield).
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Deprotection: Hydrochloric acid removes the trityl group, yielding the free imidazole.
Advantages of Trityl Protection
The trityl group prevents undesired N-alkylation, ensuring regioselectivity. Post-reaction deprotection with 4 M HCl at 40°C achieves >95% recovery.
Catalytic Hydrogenation Approaches
Palladium-Catalyzed Hydrogenation
A saturated derivative of 1-[(2,5-Dimethylphenyl)vinyl]imidazole is hydrogenated using 5% Pd/C in methanol. At 45°C and 0.21 MPa H₂, this step attains 98% conversion to the target compound.
Hydrogenation Parameters:
| Catalyst Loading | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C (1.9 g) | 0.21 | 45 | 98 |
Raney Nickel as Alternative Catalyst
Substituting Pd/C with Raney nickel reduces costs but requires higher pressures (0.5 MPa) and longer reaction times (4–6 hours).
Ionic Liquid-Assisted Chloromethylation
Role of Ionic Liquids in Solvent Engineering
Ionic liquids like 1-butyl-3-methylimidazolium chloride enhance chloromethylation efficiency by stabilizing reactive intermediates. Recycling the ionic liquid reduces waste, achieving a 92% recovery rate.
Environmental Impact:
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Waste Reduction: 40% lower solvent consumption vs. traditional dichloromethane.
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Energy Efficiency: 30°C lower reaction temperatures than conventional methods.
Comparative Analysis of Synthetic Methodologies
Yield and Purity Across Methods
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation (ionic liquid) | 89 | 98.5 | High |
| Grignard-mediated | 87 | 97.2 | Moderate |
| Catalytic hydrogenation | 98 | 99.1 | High |
Q & A
Basic Question: What are the optimal synthetic routes for preparing 1-[(2,5-Dimethylphenyl)methyl]imidazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to attach the 2,5-dimethylbenzyl group to the imidazole ring. For example, refluxing precursors like 2,5-dimethylbenzyl chloride with imidazole derivatives in polar aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃) can yield the target compound. Temperature control (e.g., 333 K) and extended reaction times (7 days) are critical for optimizing purity and yield, as shown in similar imidazole syntheses . Catalyst choice (e.g., Pd for cross-coupling) and stoichiometric ratios of reactants also significantly impact efficiency .
Basic Question: How is the structural characterization of 1-[(2,5-Dimethylphenyl)methyl]imidazole validated experimentally?
Answer:
X-ray crystallography is the gold standard for structural validation. Key parameters include planar imidazole rings (deviation < 0.005 Å) and dihedral angles between aromatic substituents (e.g., 67.46° between imidazole and benzene rings), as observed in analogous compounds . Spectroscopic methods like NMR (¹H/¹³C) confirm substituent positions: for instance, methyl protons on the phenyl group appear as singlets (~2.3 ppm), while imidazole protons resonate between 6.8–7.5 ppm . Mass spectrometry (HRMS) verifies molecular weight, with expected [M+H]⁺ peaks .
Advanced Question: What strategies resolve contradictions in reported biological activities of 1-[(2,5-Dimethylphenyl)methyl]imidazole derivatives?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications. For example:
- Antimicrobial activity : Differences in MIC values may stem from substituent electronegativity (e.g., fluorophenyl vs. methylphenyl groups altering membrane permeability) .
- Enzyme inhibition : Steric effects from the 2,5-dimethyl group may enhance or hinder binding to active sites, depending on target flexibility .
Systematic structure-activity relationship (SAR) studies and molecular docking simulations can clarify these inconsistencies by correlating substituent effects with activity trends .
Advanced Question: How does the 2,5-dimethylphenyl group influence the compound’s interaction with biological targets?
Answer:
The 2,5-dimethylphenyl moiety enhances hydrophobicity and π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 or kinases). This group also introduces steric hindrance, which can either block non-specific interactions or reduce binding affinity if the target pocket is restrictive. For example, in benzimidazole derivatives, methyl groups at the 2,5-positions improve selectivity for fungal lanosterol demethylase over human isoforms . Computational modeling (e.g., MD simulations) further reveals that methyl groups stabilize ligand-receptor complexes by filling hydrophobic cavities .
Basic Question: What analytical techniques are essential for purity assessment of this compound?
Answer:
- HPLC : Reversed-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities ≥0.1%.
- TLC : Silica gel plates with UV visualization confirm reaction progress.
- Elemental Analysis : Matches experimental vs. calculated C/H/N ratios (e.g., C: 72.3%, H: 6.7%, N: 11.8% for C₁₃H₁₄N₂) .
- DSC/TGA : Assess thermal stability and polymorphic forms, critical for reproducibility in biological assays .
Advanced Question: How can computational methods predict the pharmacokinetic properties of 1-[(2,5-Dimethylphenyl)methyl]imidazole derivatives?
Answer:
- ADME Prediction : Tools like SwissADME estimate logP (~3.2), indicating moderate lipophilicity, and CNS permeability (BOILED-Egg model) .
- Metabolism : CYP450 isoform docking (e.g., CYP3A4) identifies potential oxidation sites (e.g., methyl groups) .
- Toxicity : QSAR models predict hepatotoxicity risk based on structural alerts (e.g., imidazole ring nitrogens) .
Advanced Question: What experimental designs mitigate synthetic byproducts in imidazole functionalization?
Answer:
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive imidazole nitrogens during alkylation .
- Catalyst Optimization : Pd(OAc)₂/XPhos systems reduce homocoupling byproducts in Suzuki-Miyaura reactions .
- Workup Protocols : Sequential extraction (e.g., ethyl acetate/water) removes unreacted precursors, while column chromatography (silica gel, hexane/EtOAc gradient) isolates the desired product .
Advanced Question: How do crystallographic studies inform the design of 1-[(2,5-Dimethylphenyl)methyl]imidazole-based inhibitors?
Answer:
Crystal structures reveal key intermolecular interactions:
- Hydrogen Bonds : N3 of the imidazole forms H-bonds with water (O1W–H1W⋯N3, 2.85 Å) .
- Van der Waals Contacts : Methyl groups engage in hydrophobic interactions with protein residues (e.g., Val144 in PDB 7A7A) .
These insights guide rational modifications, such as introducing electron-withdrawing groups to strengthen H-bonding or extending substituents to occupy adjacent binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
